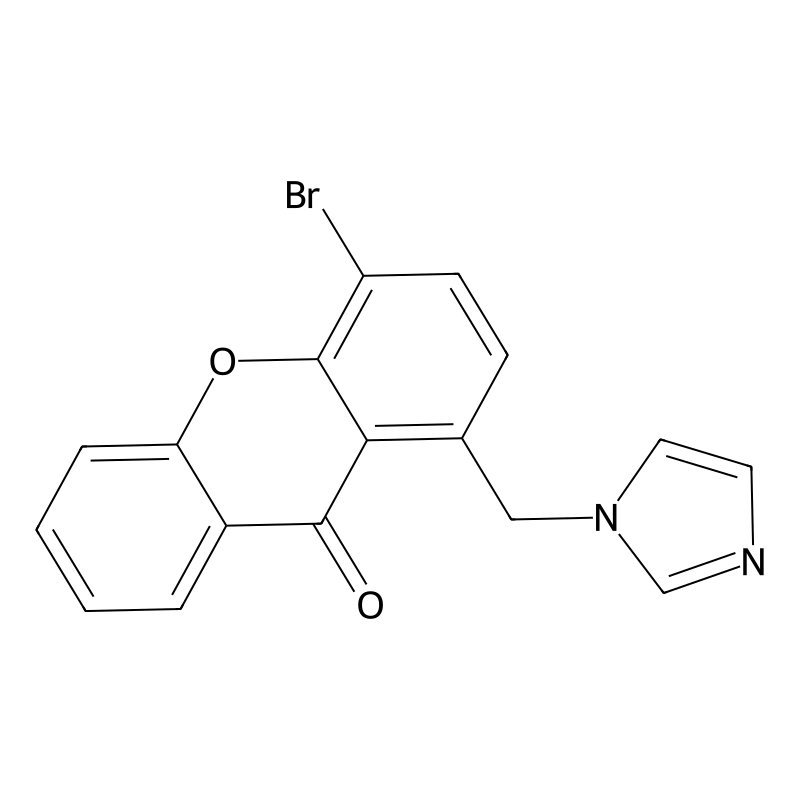

1-((1H-imidazol-1-yl)methyl)-4-bromo-9H-xanthen-9-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

1-((1H-imidazol-1-yl)methyl)-4-bromo-9H-xanthen-9-one is a synthetic organic compound that belongs to the class of xanthenes, characterized by a bromine atom and an imidazole group attached to the xanthene structure. Its molecular formula is and it has a molecular weight of approximately 343.18 g/mol. The compound features a xanthene core, which is a polycyclic aromatic compound known for its fluorescent properties, making it of interest in various applications, including biological imaging and as a fluorescent probe.

The chemical reactivity of 1-((1H-imidazol-1-yl)methyl)-4-bromo-9H-xanthen-9-one is primarily influenced by the presence of the bromine atom and the imidazole moiety. Key reactions include:

- Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.

- Electrophilic Aromatic Substitution: The xanthene structure can participate in electrophilic aromatic substitution due to its electron-rich nature.

- Formation of Coordination Complexes: The imidazole group can coordinate with metal ions, which can be utilized in designing metal-organic frameworks or catalysts.

1-((1H-imidazol-1-yl)methyl)-4-bromo-9H-xanthen-9-one exhibits significant biological activity, particularly in pharmacology. It has been reported to have an inhibitory effect on certain biological targets, with an IC50 value of 210 nM against specific enzymes or receptors . This suggests potential applications in drug development, especially in targeting diseases where these biological pathways are involved.

The synthesis of 1-((1H-imidazol-1-yl)methyl)-4-bromo-9H-xanthen-9-one typically involves multi-step organic reactions:

- Bromination of Xanthene: The starting material, xanthene, is brominated using bromine or a brominating agent to introduce the bromine substituent at the 4-position.

- Formation of Imidazole Derivative: An imidazole derivative is synthesized separately, often via condensation reactions involving appropriate precursors.

- Methylation Reaction: The imidazole derivative is then reacted with the brominated xanthene under basic conditions to form the final product through nucleophilic substitution.

This compound finds numerous applications across various fields:

- Fluorescent Probes: Due to its fluorescent properties, it can be used in biological imaging and as a marker in fluorescence microscopy.

- Pharmaceuticals: Its biological activity makes it a candidate for drug development targeting specific diseases.

- Material Science: The compound may also be explored for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Interaction studies involving 1-((1H-imidazol-1-yl)methyl)-4-bromo-9H-xanthen-9-one focus on its binding affinity to various biological targets. These studies help elucidate its mechanism of action and potential therapeutic effects. For instance, binding affinity assays can provide insights into how effectively this compound interacts with specific enzymes or receptors involved in disease pathways .

Several compounds share structural similarities with 1-((1H-imidazol-1-yl)methyl)-4-bromo-9H-xanthen-9-one. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-Bromo-1-imidazol-1-ylmethyl-xanthen-9-one | Structure | Similar xanthene core but lacks the additional substituents that enhance biological activity. |

| 1-Imidazol-1-ylmethylxanthen-9-one | Structure | Lacks bromine; may exhibit different reactivity and biological properties. |

| 4-Imidazolylmethylxanthenes | Various derivatives | These compounds often show varied biological activities depending on substituents on the xanthene core. |

Uniqueness

The uniqueness of 1-((1H-imidazol-1-yl)methyl)-4-bromo-9H-xanthen-9-one lies in its combination of the imidazole group with the brominated xanthene structure, which enhances its solubility and potential interactions with biological targets compared to similar compounds. This combination may lead to improved efficacy in therapeutic applications and distinct fluorescence characteristics suitable for imaging purposes.